5-Fluoro-2-(trifluoromethyl)aniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

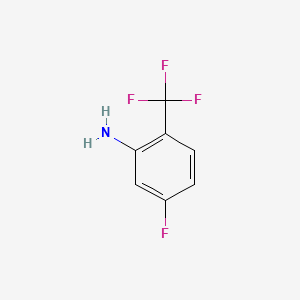

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSBTIMHMYAFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590709 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-20-3 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2-(trifluoromethyl)aniline physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-2-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 827-20-3). As a key fluorinated building block in modern synthetic chemistry, its utility in the development of novel pharmaceuticals and advanced materials is significant. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of its molecular structure, physicochemical characteristics, and essential handling information. The guide synthesizes data from established chemical repositories and provides insights into the experimental determination of its properties, ensuring a blend of theoretical knowledge and practical application.

Molecular and Structural Characteristics

This compound is an aromatic amine distinguished by the presence of two electron-withdrawing groups on the benzene ring: a fluorine atom at the C5 position and a trifluoromethyl group at the C2 position. This substitution pattern profoundly influences the molecule's electronic properties, reactivity, and physical behavior, making it a valuable intermediate in organic synthesis.

Chemical Structure

The arrangement of the functional groups on the aniline core is critical to its chemical identity and function.

Caption: 2D Chemical Structure of this compound.

Core Compound Identifiers

Precise identification is paramount for regulatory compliance, procurement, and scientific accuracy. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 827-20-3 | [1] |

| Molecular Formula | C₇H₅F₄N | [1] |

| Molecular Weight | 179.12 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-fluoro-2-(trifluoromethyl)phenylamine | |

| InChI | 1S/C7H5F4N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2 | |

| InChIKey | LBSBTIMHMYAFFS-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1N)C(F)(F)F)F | N/A |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental conditions, purification strategies, and formulation processes.

Summary of Physical Data

The available data for this compound is consolidated in the following table. It is important to note that comprehensive, experimentally verified data for this specific isomer is less abundant compared to its close isomer, 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4).

| Property | Value | Notes | Source(s) |

| Physical Form | Liquid | At standard temperature and pressure. | |

| Appearance | Clear yellow to orange liquid | Data for isomer CAS 535-52-4, but likely similar. | [2] |

| Boiling Point | 155 °C | This value is for the isomer CAS 535-52-4.[3][4] | |

| Density | 1.378 g/mL at 25 °C | This value is for the isomer CAS 535-52-4.[3][4][5] | |

| Refractive Index | n20/D 1.461 | This value is for the isomer CAS 535-52-4.[3][4][5] | |

| Solubility | Soluble in Chloroform, Methanol | Data for isomer CAS 535-52-4.[4] | |

| Storage Conditions | 2-8°C, protect from light | Recommended for maintaining stability and purity. |

Expert Insight: The strong electron-withdrawing nature of the fluoro- and trifluoromethyl groups reduces the basicity of the aniline nitrogen compared to aniline itself. This also contributes to a higher boiling point and density than unsubstituted aniline due to increased molecular weight and polarity. While specific data for the 5-fluoro-2-(trifluoromethyl) isomer is limited, the properties of the 2-fluoro-5-(trifluoromethyl) isomer provide a reliable estimate for handling and experimental design.[3][4]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by both the fluorine and amine groups. The NH₂ protons would typically appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show characteristic shifts for the aromatic carbons, with the carbons attached to fluorine and the trifluoromethyl group exhibiting significant splitting (C-F coupling).

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching, and aromatic C-H and C=C vibrations.[7]

Experimental Protocol: Boiling Point Determination

To ensure the trustworthiness of physical data, standardized experimental protocols are crucial. The determination of a boiling point is a fundamental technique for characterizing a liquid compound.

Causality Behind the Protocol: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A precise measurement therefore requires careful temperature monitoring and accurate pressure recording. The described micro-distillation method is ideal for small sample volumes, minimizing waste while ensuring accuracy.

Standard Operating Procedure for Micro-Distillation

Caption: Workflow for Boiling Point Determination via Micro-Distillation.

Step-by-Step Methodology:

-

Preparation: Place approximately 2 mL of this compound into a small distillation flask containing a few boiling chips to ensure smooth boiling.

-

Apparatus Setup: Assemble a micro-distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Heating: Gently heat the flask using a heating mantle. Observe the rate of heating to avoid superheating.

-

Equilibrium and Measurement: As the liquid boils, vapor will rise and condense in the condenser. The boiling point is the stable temperature plateau observed on the thermometer as the first few drops of distillate are collected.

-

Pressure Reading: Simultaneously, record the ambient atmospheric pressure using a barometer.

-

Correction (Self-Validation): The observed boiling point is pressure-dependent. If the measurement is not performed at standard pressure (760 mmHg), the value must be corrected using a nomograph or the Clausius-Clapeyron relation. This step is critical for ensuring the data is standardized and comparable.

Safety and Handling

Understanding the hazards associated with a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance.

Signal Word: Danger

GHS Hazard Statements:

-

H302+H312: Harmful if swallowed or in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area (i.e., a fume hood).

-

P280: Wear protective gloves, protective clothing, and eye/face protection.

-

P301/P302/P304 + P312: If swallowed, on skin, or inhaled, call a POISON CENTER or doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C. Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

iChemical. (n.d.). 2-fluoro-5-(trifluoromethyl)aniline, CAS No. 535-52-4. Retrieved from [Link][2]

-

Stenutz. (n.d.). 2-fluoro-5-(trifluoromethyl)aniline. Retrieved from [Link][8]

-

PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)aniline. Retrieved from [Link][7]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-fluoro-5-(trifluoromethyl)aniline, CAS No. 535-52-4 - iChemical [ichemical.com]

- 3. 2-Fluoro-5-(trifluoromethyl)aniline 97 535-52-4 [sigmaaldrich.com]

- 4. 535-52-4 CAS MSDS (2-Fluoro-5-(trifluoromethyl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-氟-5-三氟甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-fluoro-5-(trifluoromethyl)aniline [stenutz.eu]

An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)aniline (CAS 827-20-3)

For Researchers, Scientists, and Drug Development Professionals

A Note on Data Availability

This guide provides a consolidated overview of the available technical information for 5-Fluoro-2-(trifluoromethyl)aniline (CAS 827-20-3). It is important to note that while this compound is available commercially as a research chemical, detailed peer-reviewed literature and comprehensive experimental data are limited. Much of the publicly accessible information pertains to its isomers, necessitating careful consideration of the data presented herein. This guide is structured to present the most reliable information available while highlighting areas where further research is required.

Chemical Identity and Structure

This compound is a substituted aniline derivative, a class of compounds widely utilized as building blocks in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring imparts unique electronic properties and metabolic stability to molecules synthesized from this intermediate.

-

Molecular Weight: 179.11 g/mol [3][]

-

IUPAC Name: this compound

-

Synonyms: 2-Amino-4-fluorobenzotrifluoride[7]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and potential biological applications. The available data, primarily from chemical suppliers, is summarized below. It is advisable to verify these properties with in-house analysis.

| Property | Value | Source |

| Appearance | White to pale yellow solid or liquid | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 74.4 °C | [6] |

| Solubility | Good solubility in methanol, dimethylformamide, and ethanol | [12] |

| Storage Temperature | 2-10 °C, protect from light | [1][3] |

Synthesis and Reactivity

Synthesis

A general workflow for the synthesis of such fluorinated anilines might involve:

-

Starting Material Selection: Choice of a commercially available and appropriately substituted benzene derivative.

-

Introduction of Functional Groups: Stepwise introduction of the amino, fluoro, and trifluoromethyl groups through reactions such as nitration, reduction, and fluorination.

-

Purification: Purification of the final product using techniques like distillation or column chromatography.

Caption: Generalized synthetic workflow for fluorinated anilines.

Reactivity

The reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing fluoro and trifluoromethyl groups. The amino group activates the aromatic ring towards electrophilic substitution, while the fluoro and trifluoromethyl groups are deactivating. The amino group also serves as a nucleophile in various reactions. This compound can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation.

Analytical Characterization

A definitive set of spectroscopic data (NMR, IR, MS) for this compound is not publicly available. The purity of commercial samples is often stated to be ≥97% as determined by NMR[1]. For research purposes, it is essential to confirm the identity and purity of the material using standard analytical techniques.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons would be expected in the downfield region, with coupling patterns influenced by the fluorine atom. The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR: Resonances for the carbon atoms of the aromatic ring and the trifluoromethyl group would be observed. The carbon atoms attached to fluorine will show characteristic coupling.

-

¹⁹F NMR: Two distinct signals would be anticipated: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-F stretching, and aromatic C-H and C=C stretching would be expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be a key identifier. Fragmentation patterns would likely involve the loss of fluorine, the trifluoromethyl group, or parts of the aniline ring.

Caption: A typical analytical workflow for the characterization of this compound.

Applications in Research and Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries[7]. The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of a compound[15]. Similarly, the fluorine atom can modulate the electronic properties and bioavailability of a molecule.

While specific examples of commercial drugs synthesized directly from this compound are not prominently documented, it serves as a valuable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Its structural motifs are found in molecules investigated for a range of biological activities[14].

Safety and Handling

Hazard Identification

Based on supplier safety data, this compound is classified as a hazardous substance.

-

Signal Word: Danger

-

Hazard Statements:

-

H302+H312: Harmful if swallowed or in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H331: Toxic if inhaled

-

H335: May cause respiratory irritation

-

Recommended Handling Procedures

Due to its hazardous nature, strict safety protocols should be followed when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or with the potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-10°C, and it should be protected from light[1][3]. Some suppliers recommend storing under an inert atmosphere, such as argon gas[1].

Conclusion

This compound (CAS 827-20-3) is a valuable, albeit not extensively documented, building block for chemical synthesis. Its utility in introducing fluorine-containing moieties into larger molecules makes it a compound of interest for researchers in drug discovery and materials science. The current lack of comprehensive, publicly available data on its synthesis, spectroscopic properties, and specific applications underscores the need for further research to fully characterize this compound and unlock its potential. Researchers using this chemical should perform their own rigorous characterization and adhere to strict safety protocols.

References

-

ChemBK. CAS: 827-20-3. [Link]

-

ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA. [Link]

-

PubChem. 5-Fluoro-2-(trifluoromethoxy)aniline. [Link]

-

ChemBK. CAS: 827-20-3. [Link]

-

PubChem. 2-Fluoro-5-(trifluoromethyl)aniline. [Link]

-

Appchem. This compound. [Link]

-

ChemSigma. 827-20-3 this compound. [Link]

-

Exploring 2-Fluoro-5-(trifluoromethyl)aniline: A Key Pharmaceutical Intermediate. [Link]

-

The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. [Link]

-

Amadis Chemical Co., Ltd. This compound CAS NO.827-20-3. [Link]

-

Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. [Link]

-

SpectraBase. 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. [Link]

-

cas 827-20-3|| where to buy this compound. [Link]

-

SpectraBase. 2-Fluoro-5-(trifluoromethyl)aniline - Optional[FTIR] - Spectrum. [Link]

-

PubChem. 2-(Trifluoromethyl)aniline. [Link]

- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

- Google Patents. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

-

INTERCHIM. Biochemicals. [Link]

-

ResearchGate. FTIR spectrum of 5-fluorouracil. [Link]

Sources

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. 827-20-3|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. appchemical.com [appchemical.com]

- 6. 827-20-3 this compound [chemsigma.com]

- 7. This compound, CasNo.827-20-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 8. CAS 827-20-3 | 3830-B-11 | MDL MFCD06660353 | this compound | SynQuest Laboratories [synquestlabs.com]

- 10. This compound | 827-20-3 [sigmaaldrich.com]

- 11. INTERCHIM: Biochemicals [interchim.com]

- 12. researchgate.net [researchgate.net]

- 13. chembk.com [chembk.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)aniline: A Key Building Block in Modern Chemistry

Executive Summary: 5-Fluoro-2-(trifluoromethyl)aniline is a fluorinated aromatic amine of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group, make it a valuable intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for research and development, ensuring accuracy and reproducibility. The compound of focus is systematically named according to IUPAC nomenclature, and is also known by several synonyms and registered under a unique CAS number.

IUPAC Name: this compound[1][2]

Synonyms:

-

2-Amino-4-fluorobenzotrifluoride[2]

-

5-Fluoro-2-(trifluoromethyl)benzenamine

Chemical Identifiers:

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is critical for its handling, reaction optimization, and formulation. The data for this compound is summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Source(s) |

| Physical Form | Liquid at room temperature | [6] |

| Melting Point | 29-32 °C | Sigma-Aldrich |

| Boiling Point | 185.6 °C at 760 mmHg | Sigma-Aldrich |

| Flash Point | 74.4 °C | [5] |

| Storage Temperature | 2-8 °C, protect from light | [4][6] |

Synthesis and Mechanistic Insights

The most prevalent and industrially scalable method for the synthesis of substituted anilines, including this compound, is the reduction of the corresponding nitroaromatic compound. This transformation is a cornerstone of industrial chemistry due to the ready availability of nitroaromatic precursors.

The logical precursor for this compound is 4-fluoro-1-nitro-2-(trifluoromethyl)benzene . The synthesis pathway involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) without affecting the fluorine or trifluoromethyl substituents.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Expertise & Experience: Causality Behind Experimental Choices

The choice of reducing agent is critical and depends on factors such as scale, cost, and functional group tolerance.

-

Metal-Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classic, cost-effective methods for nitro group reduction. Iron in the presence of an acid like hydrochloric acid is a common choice for large-scale production. The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group. The in-situ generation of the acidic medium helps to dissolve the iron and facilitates the reaction.

-

Catalytic Hydrogenation (e.g., H₂ gas with Pd/C or PtO₂): This method is often preferred in laboratory settings and for the synthesis of fine chemicals due to its cleanliness and high yields. The reaction occurs on the surface of the metal catalyst, where molecular hydrogen is activated. This method is particularly useful when other reducible functional groups are absent.

Experimental Protocol: Iron-Mediated Reduction

The following is a representative, self-validating protocol for the synthesis of a structurally similar aniline, which can be adapted for the synthesis of this compound from its nitro precursor. This protocol is based on a well-established method for the reduction of a fluorinated nitroaromatic compound.[7]

Objective: To synthesize this compound by the reduction of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene.

Materials:

-

4-fluoro-1-nitro-2-(trifluoromethyl)benzene

-

Iron powder

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, create a slurry of iron powder (typically 3-5 equivalents) in a mixture of ethanol and water.

-

Add the 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1 equivalent) to the slurry.

-

Heat the mixture to a gentle reflux (approximately 80-90°C).[7]

-

Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with the extraction solvent (e.g., diethyl ether).

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the nucleophilic amino group, the aromatic ring, and the strongly electron-withdrawing fluoro and trifluoromethyl substituents.

Diagram: Reactivity Hotspots

Caption: Key reactivity features of the this compound molecule.

-

The Amino Group: As with most anilines, the primary amine is nucleophilic and readily undergoes reactions such as acylation to form amides, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for a wide range of further transformations. The electron-withdrawing nature of the substituents on the ring reduces the basicity and nucleophilicity of the amino group compared to aniline itself.

-

The Aromatic Ring: The trifluoromethyl and fluoro groups are strongly deactivating towards electrophilic aromatic substitution. The amino group is an activating, ortho-, para-director. The positions ortho and para to the amino group are the most likely sites for electrophilic attack, although the strong deactivation by the other substituents makes such reactions challenging.

Key Reaction: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions involving anilines in medicinal chemistry.

Experimental Protocol: Acylation to form N-(5-Fluoro-2-(trifluoromethyl)phenyl)acetamide

Objective: To demonstrate the reactivity of the amino group via a standard acylation reaction.

Materials:

-

This compound

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

A suitable solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add the base (1.1 to 1.5 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add the acylating agent (acetic anhydride or acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude amide product, which can be purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

Trifluoromethylated anilines are a class of "privileged scaffolds" in medicinal chemistry. The trifluoromethyl group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.

While a direct application of this compound in an approved drug is not readily found in the public literature, its structural isomer, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , is a key intermediate in the synthesis of Nilotinib . Nilotinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML). This highlights the pharmaceutical industry's significant interest in anilines with this substitution pattern. The synthesis of Nilotinib involves the coupling of this aniline intermediate with another complex fragment, demonstrating the utility of such building blocks in constructing complex active pharmaceutical ingredients.

The presence of the fluorine atom in this compound provides an additional point for modulating the molecule's properties, such as its pKa and its ability to form hydrogen bonds, which are critical for drug-receptor interactions. It is therefore a highly valuable building block for the synthesis of new chemical entities in drug discovery programs.

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemicals is mandatory. This compound has associated hazards that must be understood and mitigated.

Hazard Identification:

-

Signal Word: Danger[6]

-

Hazard Statements:

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

References

-

827-20-3 this compound. (URL: [Link])

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound, CasNo.827-20-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. 827-20-3 this compound [chemsigma.com]

- 6. This compound | 827-20-3 [sigmaaldrich.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 5-Fluoro-2-(trifluoromethyl)aniline (CAS 827-20-3): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This guide provides a comprehensive technical overview of 5-Fluoro-2-(trifluoromethyl)aniline, a critical fluorinated building block in modern chemical and pharmaceutical research. With a molecular weight of 179.12 g/mol and the chemical formula C₇H₅F₄N, this compound is distinguished by the presence of both a fluorine atom and a trifluoromethyl group on the aniline scaffold.[1] These substitutions impart unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery and proteomics research.[1] This document details its physicochemical properties, analytical characterization methods, key applications, representative synthetic protocols, and essential safety and handling procedures to support its effective and safe use in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Anilines

In medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy for optimizing the pharmacological profile of drug candidates.[2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's key properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3] The introduction of a second fluorine atom, as seen in this compound, further refines these electronic characteristics, offering chemists a nuanced tool for rational drug design. Anilines are fundamental precursors for a vast array of heterocyclic compounds that form the core of many approved drugs.[4] Therefore, functionalized anilines like the title compound serve as high-value intermediates for creating novel therapeutics targeting a wide range of diseases.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical identification.

Key Properties Table

| Property | Value | Source(s) |

| Molecular Weight | 179.12 g/mol | [1] |

| Molecular Formula | C₇H₅F₄N | [1] |

| CAS Number | 827-20-3 | [1] |

| Synonyms | 5-fluoro-2-(trifluoromethyl)phenylamine | |

| Physical Form | Liquid | |

| Purity (Typical) | ≥95% | |

| Storage Temperature | 2-8°C, Protect from light |

Chemical Structure and Identifiers

The unique substitution pattern on the aniline ring is the primary determinant of the molecule's reactivity and utility.

Caption: 2D Structure of this compound.

-

InChI: 1S/C7H5F4N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2

-

InChIKey: LBSBTIMHMYAFFS-UHFFFAOYSA-N

-

SMILES: Nc1cc(F)ccc1C(F)(F)F

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound is paramount before its use in synthesis. A multi-technique approach is standard practice.

Caption: Standard analytical workflow for chemical identity confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The proton signals will exhibit complex splitting patterns due to both proton-proton (ortho, meta) and proton-fluorine couplings. A broad singlet corresponding to the amine (-NH₂) protons will also be present.

-

¹⁹F NMR: Two signals are expected. One for the aromatic fluorine atom and a singlet for the trifluoromethyl group, which serves as a clear diagnostic peak.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 179. The isotopic pattern will be characteristic of a compound containing carbon and nitrogen.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), strong C-F stretches for the CF₃ group (around 1100-1300 cm⁻¹), and aromatic C-H and C=C vibrations.

Applications in Research and Development

This compound is a versatile intermediate with significant potential in several areas of chemical science.

-

Pharmaceutical Synthesis: Its primary application is as a precursor for the synthesis of biologically active heterocyclic compounds. The aniline functional group is a nucleophile that readily participates in reactions to form quinazolines, quinolines, and other scaffolds found in many targeted therapies, such as kinase inhibitors for oncology.[][6]

-

Proteomics Research: The compound is listed as a product for proteomics research, suggesting its use in creating probes or reagents for studying protein structure and function.[1] The fluorinated moieties can serve as reporters in ¹⁹F NMR-based assays.

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often relies on fluorinated building blocks to enhance potency and environmental stability.

-

Materials Science: The unique electronic properties imparted by the fluorine substituents make this compound a candidate for the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[7]

Protocol: Representative Synthetic Application (Buchwald-Hartwig Amination)

This protocol describes a general, self-validating procedure for the N-arylation of this compound, a common transformation in drug discovery.

Objective: To synthesize an N-aryl derivative as a precursor for more complex heterocyclic structures.

Methodology:

-

Reactor Setup (Causality: Inert Atmosphere): Add a magnetic stir bar to a flame-dried Schlenk flask. Seal the flask with a septum and purge with dry argon or nitrogen for 10 minutes. This is critical to exclude oxygen and moisture, which can deactivate the palladium catalyst and react with the strong base.

-

Reagent Addition:

-

To the flask, add this compound (1.0 eq).

-

Add the desired aryl halide (e.g., 4-bromotoluene) (1.1 eq).

-

Add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., Xantphos, 4 mol%). The choice of ligand is crucial for reaction efficiency and is often determined through screening.

-

Add a base, such as sodium tert-butoxide (NaOtBu) (1.4 eq). The strong, non-nucleophilic base is required to deprotonate the aniline for the catalytic cycle.

-

Add an anhydrous solvent, such as toluene or dioxane (to a concentration of ~0.1 M).

-

-

Reaction: Place the sealed flask in a preheated oil bath at 100°C and stir vigorously for 12-24 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure product.

-

-

Characterization (Final Validation): Confirm the structure and purity of the final product using NMR and MS, as described in Section 4.0.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Identification

| Hazard Class | Statement | GHS Code | Source |

| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin | H302+H312 | |

| Acute Toxicity (Inhalation) | Toxic if inhaled | H331 | |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | |

| Eye Damage/Irritation | Causes serious eye irritation | H319 | |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | |

| Signal Word | Danger |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[8][9]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Keep protected from light at 2-8°C.

Conclusion

This compound is a specialized chemical reagent whose value is derived from the unique combination of its functional groups. Its structural motifs are highly sought after in the design of modern pharmaceuticals and other advanced materials. A thorough understanding of its properties, analytical signatures, and safe handling protocols is essential for leveraging its synthetic potential. This guide serves as a foundational resource for researchers aiming to incorporate this powerful building block into their discovery and development workflows.

References

-

PubChem. 5-Fluoro-2-(trifluoromethoxy)aniline | C7H5F4NO | CID 14439307. [Link]

-

Chemsrc. 2-Fluoro-5-(trifluoromethyl)aniline | CAS#:535-52-4. [Link]

-

PubChem. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349. [Link]

-

iChemical. 2-fluoro-5-(trifluoromethyl)aniline, CAS No. 535-52-4. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. [Link]

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

-

SpectraBase. 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. [Link]

-

Autech Industry Co.,Limited. Exploring 2-Fluoro-5-(trifluoromethyl)aniline: A Key Pharmaceutical Intermediate. [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubChem. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. Buy 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline (EVT-13716310) [evitachem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)aniline is a substituted aniline derivative that incorporates both a fluorine atom and a trifluoromethyl group. These functional groups impart unique electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. An in-depth understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective utilization in synthesis, purification, and formulation. This guide provides a detailed exploration of these characteristics, supported by established experimental methodologies.

Physicochemical Data Summary

The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and handling of chemical compounds. The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions |

| Melting Point | 29-32 °C | Ambient Pressure |

| Boiling Point | 185.6 °C | 760 mmHg |

| Flash Point | 74.4 °C | Not specified |

Note: The boiling point of a substance is highly dependent on the ambient pressure. The value presented was recorded at standard atmospheric pressure (760 mmHg).

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The observed melting point range of 29-32 °C for this compound indicates a relatively pure substance.

Causality Behind Experimental Choices

The capillary method is a widely adopted and reliable technique for determining the melting point of a crystalline solid. Its advantages include the use of a small sample size and the ability to observe the melting process clearly. For a substance with a melting point near ambient temperature, careful control of the heating rate is crucial to obtain an accurate measurement.

Step-by-Step Methodology for Melting Point Determination

-

Sample Preparation: A small amount of crystalline this compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance.

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. The reported boiling point of 185.6 °C at 760 mmHg for this compound is a key parameter for its purification by distillation.

Causality Behind Experimental Choices

The distillation method provides a direct and accurate measurement of the boiling point of a liquid. This technique is particularly suitable for determining the boiling point at a specific pressure. By measuring the temperature of the vapor that is in equilibrium with the boiling liquid, a precise boiling point can be obtained.

Step-by-Step Methodology for Boiling Point Determination

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample and Boiling Chips: The this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Equilibrium and Measurement: The temperature will rise and then stabilize as the vapor condenses in the condenser. This stable temperature is the boiling point of the liquid at the given atmospheric pressure. The atmospheric pressure should be recorded simultaneously.

Caption: Workflow for Boiling Point Determination.

Safety and Handling

This compound is a chemical that requires careful handling. Based on available safety data, it is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

The melting point of 29-32 °C and the boiling point of 185.6 °C at 760 mmHg are critical physicochemical parameters for this compound. The experimental methodologies outlined in this guide provide a framework for the accurate and safe determination of these properties. A thorough understanding and precise measurement of these values are essential for the successful application of this compound in research and development.

References

-

Crysdot. This compound. [Link]

Sources

A Technical Guide to the Solubility of 5-Fluoro-2-(trifluoromethyl)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-(trifluoromethyl)aniline, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility. It offers a detailed, standardized experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is designed to empower researchers, scientists, and professionals in drug development with the theoretical knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction

This compound is an aromatic amine distinguished by the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. These functional groups impart unique electronic and steric properties to the molecule, significantly influencing its polarity, lipophilicity, and capacity for intermolecular interactions. Consequently, these features dictate its solubility profile across a range of organic solvents. The trifluoromethyl group, a potent electron-withdrawing moiety, and the electronegative fluorine atom are pivotal to the compound's chemical reactivity and potential biological activity.

A thorough understanding of the solubility of this compound is paramount for its practical application. Solubility data is indispensable for the optimization of reaction conditions, the design of effective purification strategies such as crystallization, the development of stable formulations, and for predicting the compound's pharmacokinetic and pharmacodynamic behavior in biological systems.

Physicochemical Properties and Predicted Solubility

The molecular structure of this compound provides indicators of its likely solubility behavior based on the "like dissolves like" principle. The presence of the polar amino (-NH2) group, capable of acting as a hydrogen bond donor, suggests a degree of solubility in polar organic solvents. Conversely, the aromatic ring and the hydrophobic trifluoromethyl group indicate an affinity for non-polar and moderately polar solvents. Aniline, the parent compound, is slightly soluble in water but demonstrates good solubility in organic solvents like ethanol, ether, and chloroform.[1][2][3][4] The fluorine and trifluoromethyl substituents on this compound will modulate this behavior.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Fluoro-5-(trifluoromethyl)aniline |

| CAS Number | 827-20-3[1] | 535-52-4[3] |

| Molecular Formula | C₇H₅F₄N[5] | C₇H₅F₄N[3] |

| Molecular Weight | 179.12 g/mol [5] | 179.11 g/mol [3][6] |

| Appearance | Liquid[1] | Clear yellow to brown liquid[4] |

| Boiling Point | Not available | 155 °C[3] |

| Density | Not available | 1.378 g/mL at 25 °C[3] |

Note: Data for the exact isomer this compound is limited. Properties of the closely related isomer 2-Fluoro-5-(trifluoromethyl)aniline are provided for comparative purposes.

It is anticipated that this compound will exhibit favorable solubility in a variety of common organic solvents. However, for precise and reliable application, experimental determination of its solubility is essential.

Experimental Determination of Solubility

To address the absence of quantitative data, the equilibrium shake-flask method is presented as the gold-standard for determining the solubility of this compound.[7][8][9][10] This method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature, followed by the quantification of the dissolved solute in the saturated solution.

The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24-hour agitation period is generally recommended, with preliminary studies to confirm that equilibrium is reached.[7]

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow undissolved solids to settle.

-

To ensure complete removal of undissolved solute, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any particulate matter from affecting the concentration measurement.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of calibration standards of this compound of known concentrations in the respective organic solvent.

-

Analyze the calibration standards and the filtered saturated solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Workflow for Solubility Determination

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 3. Aniline CAS#: 62-53-3 [m.chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Fluoro-2-(trifluoromethyl)aniline for Drug Development Professionals

This in-depth technical guide provides a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Fluoro-2-(trifluoromethyl)aniline (CAS 827-20-3). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic and analytical workflows. Beyond a simple presentation of data, this guide delves into the rationale behind the experimental design, the interpretation of the spectral features, and the practical considerations for obtaining high-quality NMR data for fluorinated aromatic amines.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

This compound is a key building block in the synthesis of a wide array of pharmaceutical compounds. The presence of both a fluorine atom and a trifluoromethyl group on the aniline scaffold imparts unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, which can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Accurate structural elucidation and purity assessment of this intermediate are therefore paramount in the drug development pipeline. NMR spectroscopy stands as the most powerful analytical technique for this purpose, providing unambiguous information about the molecular structure and electronic environment of the nuclei.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, peer-reviewed complete dataset for this compound is not readily found, based on established principles of NMR spectroscopy and data from analogous compounds, the following ¹H and ¹³C NMR data are predicted. These predictions account for the electron-withdrawing effects of the fluorine and trifluoromethyl substituents and the expected coupling patterns.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.40 | dd | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 4-5 |

| H-4 | 6.90 - 7.10 | ddd | ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 8-10, ⁴J(H,H) ≈ 2-3 |

| H-6 | 7.00 - 7.20 | dd | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 2-3 |

| NH₂ | 4.00 - 5.00 | br s | - |

Note: Chemical shifts are referenced to TMS at 0 ppm. The broadness of the NH₂ signal is due to quadrupole broadening and/or exchange with trace amounts of water.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 (C-NH₂) | 145 - 150 | d | ²J(C,F) ≈ 10-15 |

| C-2 (C-CF₃) | 120 - 125 | q | ²J(C,F) ≈ 30-40 |

| C-3 | 125 - 130 | d | ⁴J(C,F) ≈ 3-5 |

| C-4 | 115 - 120 | d | ³J(C,F) ≈ 20-25 |

| C-5 (C-F) | 155 - 160 | d | ¹J(C,F) ≈ 240-260 |

| C-6 | 118 - 123 | d | ²J(C,F) ≈ 20-25 |

| CF₃ | 123 - 128 | q | ¹J(C,F) ≈ 270-280 |

Note: Chemical shifts are referenced to TMS at 0 ppm. The presence of fluorine and the trifluoromethyl group leads to characteristic C-F couplings.[3][4]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the recommended procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : Chloroform-d (CDCl₃) is a suitable solvent for this compound. Alternatively, acetone-d₆ or DMSO-d₆ can be used.[5]

-

Concentration :

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]

-

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).[5] If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.

-

Sample Handling : Prepare the sample in a clean, dry 5 mm NMR tube. Ensure the compound is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.

NMR Spectrometer Parameters

-

Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral dispersion, which is particularly useful for resolving complex coupling patterns.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width : A spectral width of approximately 12-15 ppm is generally sufficient.

-

Acquisition Time : An acquisition time of 2-4 seconds.

-

Relaxation Delay : A relaxation delay of 1-2 seconds.

-

Number of Scans : 8 to 16 scans are typically adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : A spectral width of approximately 200-220 ppm.

-

Acquisition Time : An acquisition time of 1-2 seconds.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons and carbons attached to fluorine.

-

Number of Scans : Several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Workflow for NMR Analysis of this compound

Sources

An In-Depth Technical Guide to the FTIR Spectrum of 5-Fluoro-2-(trifluoromethyl)aniline

<

Introduction: The Molecular Context

5-Fluoro-2-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features—a primary aromatic amine, a fluorine atom, and a trifluoromethyl group on a benzene ring—confer specific chemical properties that are critical to its function in larger molecular constructs. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of this molecule. This guide provides a detailed interpretation of the FTIR spectrum of this compound, grounded in the fundamental principles of vibrational spectroscopy and the electronic effects of its constituent functional groups.

The strategic placement of the electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) groups creates a complex electronic environment within the aromatic ring. This intricate interplay of inductive and resonance effects directly influences the vibrational frequencies of the molecule's covalent bonds, resulting in a characteristic and interpretable FTIR spectrum.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

A robust and reproducible FTIR spectrum is predicated on meticulous sample preparation and data acquisition. The following protocol outlines a standard method for analyzing a liquid sample such as this compound.

Instrumentation:

-

A research-grade FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory with a zinc selenide (ZnSe) or diamond crystal.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is impeccably clean by wiping it with a lint-free cloth dampened with a volatile solvent (e.g., isopropanol), followed by a dry cloth.

-

Acquire a background spectrum of the empty ATR crystal. This spectrum accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the spectral range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

-

-

Data Processing:

-

Perform an ATR correction to account for the wavelength-dependent depth of penetration of the infrared beam.

-

Baseline correct the spectrum to remove any broad, underlying features.

-

Workflow for Spectral Interpretation

The interpretation of an FTIR spectrum is a systematic process that involves correlating observed absorption bands with specific molecular vibrations. The following workflow provides a logical approach to dissecting the spectrum of this compound.

Caption: A logical workflow for the systematic interpretation of the FTIR spectrum.

Detailed Spectral Analysis

The FTIR spectrum of this compound can be divided into several key regions, each providing specific structural information.

The N-H and Aromatic C-H Stretching Region (3500-3000 cm⁻¹)

-

N-H Stretching Vibrations: As a primary aromatic amine, this compound will exhibit two distinct bands in this region corresponding to the asymmetric and symmetric stretching of the N-H bonds.[1][2] For aromatic amines, these bands typically appear at higher frequencies compared to their aliphatic counterparts.[3][4] We expect to see:

-

An asymmetric N-H stretch between 3500-3420 cm⁻¹ .

-

A symmetric N-H stretch between 3420-3340 cm⁻¹ .[4] The presence of two bands is a definitive indicator of a primary amine.[1] The electron-withdrawing nature of the trifluoromethyl and fluoro groups will pull electron density from the aromatic ring, which in turn can slightly increase the N-H bond strength, potentially shifting these peaks to a higher wavenumber.[5]

-

-

Aromatic C-H Stretching Vibrations: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as weak to medium intensity bands just above 3000 cm⁻¹.[6][7] For this molecule, we anticipate observing these absorptions in the 3100-3000 cm⁻¹ range.[7][8]

The Aromatic C=C Stretching and N-H Bending Region (1650-1400 cm⁻¹)

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of characteristic absorptions. Typically, two prominent bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹ .[6][9] These bands are a strong indication of an aromatic system.[7]

-

N-H Bending (Scissoring) Vibration: Primary amines exhibit a characteristic N-H bending or "scissoring" vibration. For aromatic amines, this band is typically found in the 1650-1580 cm⁻¹ region.[1][10] This absorption can sometimes overlap with the aromatic C=C stretching bands.

The C-F and C-CF₃ Stretching Region (1400-1000 cm⁻¹)

This region is of particular importance for confirming the presence of the fluorine and trifluoromethyl substituents.

-

C-CF₃ Stretching Vibrations: The trifluoromethyl group gives rise to very strong and characteristic absorption bands due to the C-F stretching modes. These are typically observed as a series of intense, broad bands in the 1350-1100 cm⁻¹ region.[11] The strong electronegativity of the fluorine atoms and the coupling of their vibrations result in these prominent features. The vibrational modes of the CF₃ group can be strongly coupled to the benzene ring.[12][13]

-

Aromatic C-F Stretching: The stretching vibration of the C-F bond directly attached to the aromatic ring is expected to produce a strong absorption in the 1275-1200 cm⁻¹ range.[14][15]

The Fingerprint Region (Below 1000 cm⁻¹)

This region contains a complex series of absorptions arising from C-H out-of-plane (OOP) bending and other skeletal vibrations.

-

C-H Out-of-Plane Bending: The pattern of C-H OOP bending bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.[7][9] For a 1,2,4-trisubstituted benzene ring, as is the case for this compound, characteristic absorptions are expected in the 870-900 cm⁻¹ and 780-830 cm⁻¹ ranges.[6][16]

-

N-H Wagging: Primary amines also show a broad, often strong, N-H wagging vibration in the 910-665 cm⁻¹ region.[1][10] This band can sometimes be obscured by the C-H OOP bands.

Summary of Expected FTIR Absorptions

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |

| Asymmetric N-H Stretch | 3500-3420 | Medium | Confirms primary amine |

| Symmetric N-H Stretch | 3420-3340 | Medium | Confirms primary amine |

| Aromatic C-H Stretch | 3100-3000 | Weak to Medium | Indicates aromatic C-H bonds |

| N-H Bend (Scissoring) | 1650-1580 | Medium to Strong | Characteristic of primary amines |

| Aromatic C=C Stretch | 1620-1580 | Medium to Strong | Confirms aromatic ring |

| Aromatic C=C Stretch | 1520-1470 | Medium to Strong | Confirms aromatic ring |

| C-CF₃ Stretch | 1350-1100 | Very Strong, Broad | Definitive for trifluoromethyl group |

| Aromatic C-F Stretch | 1275-1200 | Strong | Indicates fluoro substituent |

| C-H Out-of-Plane Bend | 900-675 | Strong | Diagnostic of 1,2,4-trisubstitution |

| N-H Wag | 910-665 | Medium to Strong, Broad | Characteristic of primary amines |

Conclusion

The FTIR spectrum of this compound is rich with information that allows for its unambiguous identification. The key diagnostic features are the pair of N-H stretching bands confirming the primary amine, the intense and broad absorptions in the 1350-1100 cm⁻¹ region characteristic of the trifluoromethyl group, the strong C-F stretch, and the pattern of C-H out-of-plane bending bands indicative of the 1,2,4-trisubstitution pattern. By systematically analyzing each region of the spectrum, researchers can confidently verify the structure and purity of this important chemical intermediate.

References

- Filo. (2025, September 28). Factors Affecting the N–H Stretching Frequency in IR Spectroscopy.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- International Journal of Advanced Scientific Research. (2025, December 11).

- University of California, Los Angeles. (n.d.).

- PubMed. (2006, December 28).

- ACS Publications. (n.d.).

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- OpenStax. (2023, September 20). 15.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Illinois State University. (2015). Infrared Spectroscopy.

- Indian Academy of Sciences. (n.d.). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes.

- Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.

- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- Chemistry LibreTexts. (2024, September 26). 15.

- ResearchGate. (n.d.). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method].

- Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3.

- The Journal of Chemical Physics. (2024, May 30).

- ResearchGate. (n.d.). A theoretical study of the vibrational properties of trifluoromethanol and the trifluoromethyl hypohalites, CF 3OX (X=H, F, Cl, Br).

- PubMed Central. (2019, April 16). CF3: an overlooked chromophore in VCD spectra.

- ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY....

- Bentham Science. (2010, May 12). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C.

- ResearchGate. (n.d.). FTIR spectra of aniline tetramer.

- ACS Publications. (n.d.). Vibrational spectra and normal coordinate analysis of trifluoromethyl compounds. 37. Molecular structure, vibrational spectra, and normal coordinate analysis of the perfluoromethylamines CF3NF2 and (CF3)2NF.

- SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)aniline - Optional[FTIR] - Spectrum.

- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

- analyzetest.com. (2021, January 1). Different type of amines in FT-IR spectroscopy.

- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 827-20-3.

- askIITians. (2025, July 16). Is NH an electron withdrawing group?.

- The fe

- Wikipedia. (n.d.).

- Reddit. (2021, February 19). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency?.

- Khan Academy. (n.d.).

- ResearchGate. (n.d.). FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+.

- Harvard CfA. (n.d.).

- SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline - Optional[FTIR] - Spectrum.

- ResearchGate. (n.d.). FTIR spectrum of 5-fluorouracil.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. factors that affect the N-H stretching frequency and how they affect it.. [askfilo.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. allscientificjournal.com [allscientificjournal.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. analyzetest.com [analyzetest.com]

- 11. ias.ac.in [ias.ac.in]

- 12. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Safe Handling of 5-Fluoro-2-(trifluoromethyl)aniline (CAS: 827-20-3)

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 5-Fluoro-2-(trifluoromethyl)aniline, a critical building block in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind safety measures, ensuring a foundational understanding of risk mitigation when working with this potent chemical intermediate.

Compound Profile and Inherent Risks

This compound (CAS: 827-20-3) is a substituted aniline, a class of compounds widely used as precursors in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of both fluoro- and trifluoromethyl- groups significantly influences the molecule's reactivity and biological properties, making it a valuable synthon. However, these same structural features contribute to its significant toxicological profile.

Aniline derivatives are known for their systemic toxicity, and this compound is no exception. Its primary hazards stem from its high acute toxicity via inhalation, dermal contact, and ingestion.[3] Understanding this profile is the first step toward implementing a robust safety culture in the laboratory.

Key Compound Identifiers:

-

Chemical Name: this compound

-

Synonym: 5-fluoro-2-(trifluoromethyl)phenylamine[3]

-

Molecular Formula: C₇H₅F₄N[2]

-

Molecular Weight: 179.12 g/mol [2]

Comprehensive Hazard Assessment

A thorough understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is non-negotiable. For this compound, the classifications mandate the highest level of precaution.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |

| Acute Toxicity, Inhalation (Category 3) | GHS06 Skull and Crossbones[3] | Danger [3] | H331: Toxic if inhaled.[3] | P261, P271, P304+P340, P405[4][5] |

| Acute Toxicity, Oral (Category 4) | GHS07 Exclamation Mark[4] | H302: Harmful if swallowed.[3] | P264, P270, P301+P312, P330[4] | |

| Acute Toxicity, Dermal (Category 4) | GHS07 Exclamation Mark[4] | H312: Harmful in contact with skin.[3] | P280, P302+P352, P312, P362+P364[4][6] | |

| Skin Corrosion/Irritation (Category 2) | GHS07 Exclamation Mark[4] | H315: Causes skin irritation.[3] | P280, P302+P352, P332+P313[6] | |

| Serious Eye Damage/Irritation (Category 2) | GHS07 Exclamation Mark[4] | H319: Causes serious eye irritation.[3] | P280, P305+P351+P338, P337+P313[4] | |

| STOT, Single Exposure (Category 3) | GHS07 Exclamation Mark[4] | H335: May cause respiratory irritation.[3] | P261, P304+P340, P312[4] |